molecular formula C13H14N4O3 B11745080 2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid

2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid

Cat. No.: B11745080
M. Wt: 274.28 g/mol
InChI Key: TWDMWWIRKJXTHM-UHFFFAOYSA-N
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Description

2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is a complex organic compound that features a benzoic acid core linked to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid typically involves multi-step organic reactions. One common approach is to start with the benzoic acid derivative and introduce the pyrazole moiety through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-{Methyl[(2-methylpyrazol-3-yl)methyl]carbamoyl}cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane core.

    N-[2-[[[[1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl]amino]carbonyl]amino]ethyl]carbamic acid tert-butyl ester: Similar pyrazole moiety but different functional groups.

Uniqueness

2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct biological and chemical properties .

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

2-[[(5-carbamoyl-1-methylpyrazol-3-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C13H14N4O3/c1-17-10(12(14)18)6-11(16-17)15-7-8-4-2-3-5-9(8)13(19)20/h2-6H,7H2,1H3,(H2,14,18)(H,15,16)(H,19,20)

InChI Key

TWDMWWIRKJXTHM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC=CC=C2C(=O)O)C(=O)N

Origin of Product

United States

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